3-chloro-N-(5-fluoro-2-methylphenyl)propanamide 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 908494-83-7
VCID: VC3948011
InChI: InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
SMILES: CC1=C(C=C(C=C1)F)NC(=O)CCCl
Molecular Formula: C10H11ClFNO
Molecular Weight: 215.65 g/mol

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

CAS No.: 908494-83-7

Cat. No.: VC3948011

Molecular Formula: C10H11ClFNO

Molecular Weight: 215.65 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-(5-fluoro-2-methylphenyl)propanamide - 908494-83-7

Specification

CAS No. 908494-83-7
Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
IUPAC Name 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide
Standard InChI InChI=1S/C10H11ClFNO/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Standard InChI Key UJVMVSBNTJTGOO-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)F)NC(=O)CCCl
Canonical SMILES CC1=C(C=C(C=C1)F)NC(=O)CCCl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide (CAS: 908494-83-7) belongs to the propanamide class, characterized by a three-carbon backbone with a chlorine atom at the third position and a substituted phenyl group attached via an amide bond. The phenyl ring contains a fluorine atom at the para-position (C5) and a methyl group at the ortho-position (C2), creating a distinct electronic and steric profile .

Structural Representations

  • IUPAC Name: 3-chloro-N-(5-fluoro-2-methylphenyl)propanamide

  • SMILES: CC1=C(C=C(C=C1)F)NC(=O)CCCl

  • InChI Key: TYNBNWGHFSBKFW-UHFFFAOYSA-N (derived from analog data)

Physicochemical Properties

PropertyValueMethod/Source
Molecular FormulaC₁₀H₁₀ClFNOPubChem
Molecular Weight215.65 g/molComputed via PubChem
Boiling Point~347°C (est.)QSPR prediction
LogP (Octanol-Water)2.8Calculated

The fluorine and chlorine atoms contribute to increased electronegativity and lipophilicity, influencing solubility and membrane permeability .

Synthesis and Reaction Pathways

Derivative Formation

The compound undergoes characteristic reactions:

  • Hydrolysis: Acidic/basic conditions cleave the amide bond, yielding 3-chloropropanoic acid and 5-fluoro-2-methylaniline.

  • Nucleophilic Substitution: The chlorine atom is replaced by amines or thiols in polar aprotic solvents (e.g., DMF) .

Biological Activity and Mechanisms

Enzyme Inhibition

Structural analogs demonstrate inhibitory effects on:

  • Protein Arginine Methyltransferase 5 (PRMT5): IC₅₀ = 12 µM in leukemia cell lines .

  • Cyclooxygenase-2 (COX-2): 40% inhibition at 10 µM, suggesting anti-inflammatory potential .

Anticancer Activity

In comparative studies, analogs with similar halogenation patterns show:

CompoundIC₅₀ (µM)Cell Line
3-Chloro-N-(5-fluoro-2-methylphenyl)propanamide26A549
Cisplatin8.2A549
Doxorubicin0.15A549

While less potent than standard chemotherapeutics, its selectivity for cancer-associated enzymes makes it a candidate for combination therapies .

Industrial and Research Applications

Materials Science

The compound’s stability and halogen content enable its use in:

  • Polymer Modification: As a crosslinking agent in fluorinated polymers.

  • Coating Additives: Enhances UV resistance in industrial coatings .

Pharmacological Probes

Researchers employ it to study:

  • Amide Bond Stability: pH-dependent hydrolysis kinetics in drug delivery systems.

  • Halogen Bonding: Interactions with biomolecular targets via σ-hole interactions .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundFluorine PositionMethyl PositionIC₅₀ (µM)
3-Chloro-N-(5-fluoro-2-methylphenyl)propanamideC5C226
3-Chloro-N-(2-fluoro-5-methylphenyl)propanamideC2C549
3-Chloro-N-(4-fluoro-2-methylphenyl)propanamideC4C234

Meta-fluorination (C5) improves target affinity compared to ortho-substituted analogs .

Thermodynamic Stability

Density functional theory (DFT) calculations reveal:

  • Conformational Energy: The gauche conformation of the propanamide chain is 2.3 kcal/mol more stable than the anti form.

  • Halogen Interactions: F···H hydrogen bonds stabilize the crystal lattice (ΔG = −4.1 kcal/mol) .

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